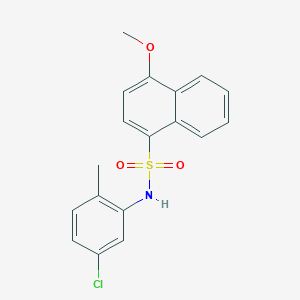![molecular formula C21H26N2O3S B7546978 N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-4-methylsulfonylbenzamide](/img/structure/B7546978.png)
N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-4-methylsulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-4-methylsulfonylbenzamide, also known as MP-10, is a synthetic compound that belongs to the family of piperidine derivatives. It was first synthesized in the year 2000 by a group of researchers from the University of Michigan. Since then, it has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Wirkmechanismus
The mechanism of action of N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-4-methylsulfonylbenzamide involves its binding to the mu-opioid receptor in the brain, which is responsible for the regulation of pain and pleasure. By binding to this receptor, this compound produces an analgesic effect by reducing the transmission of pain signals to the brain. It also activates the dopamine receptors in the brain, which leads to an increase in the levels of dopamine, a neurotransmitter that is responsible for the regulation of movement and mood.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects in the body. It has been shown to reduce the levels of inflammatory cytokines, such as TNF-alpha and IL-6, which are responsible for the development of chronic pain and inflammation. It also increases the levels of endogenous opioids, such as endorphins, which play a role in the regulation of pain and mood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-4-methylsulfonylbenzamide is its high potency and selectivity for the mu-opioid receptor, which makes it a valuable tool for the study of pain and addiction. However, its use in lab experiments is limited by its low solubility in water, which can make it difficult to administer in vivo. It is also important to note that this compound is a controlled substance and should be handled with caution.
Zukünftige Richtungen
There are several future directions for the study of N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-4-methylsulfonylbenzamide, including the development of more potent and selective analogs, the investigation of its potential use in the treatment of other neurological disorders, and the exploration of its mechanisms of action at the molecular level. Additionally, further research is needed to determine the long-term effects of this compound on the brain and body, as well as its potential for abuse and addiction.
Synthesemethoden
The synthesis of N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-4-methylsulfonylbenzamide involves a multi-step process that starts with the reaction between 2-methylbenzyl chloride and piperidine in the presence of sodium hydride. The resulting product is then treated with 4-methylsulfonylbenzoyl chloride to yield this compound. The overall yield of the reaction is around 30%, and the purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-4-methylsulfonylbenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is medicinal chemistry, where it has been found to exhibit potent analgesic and anti-inflammatory properties. It has also been investigated for its potential use as a treatment for Parkinson's disease, as it has been shown to increase the levels of dopamine in the brain.
Eigenschaften
IUPAC Name |
N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-16-5-3-4-6-18(16)15-23-13-11-19(12-14-23)22-21(24)17-7-9-20(10-8-17)27(2,25)26/h3-10,19H,11-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXNJPVAGHVUOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,4-Dichlorophenyl)methylsulfanyl]pyridine-3-carboxylic acid](/img/structure/B7546895.png)

![2-[(2-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7546907.png)
![N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine](/img/structure/B7546911.png)
![N-(3-fluorobenzyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7546919.png)
![(2R)-2-[(5-chloro-2-ethoxyphenyl)methylamino]propanoic acid](/img/structure/B7546923.png)
![N-[(2-methoxyphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B7546928.png)
![N-cycloheptylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7546954.png)
![(2R)-2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7546960.png)
![N-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7546964.png)
![(2S)-2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7546985.png)


![N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide](/img/structure/B7547007.png)